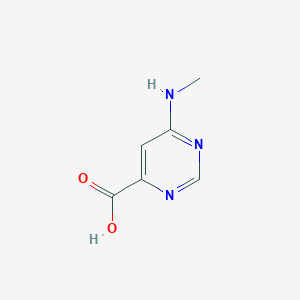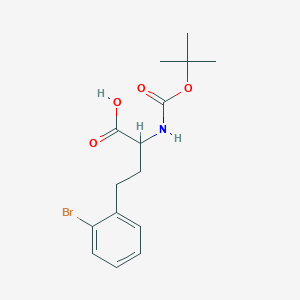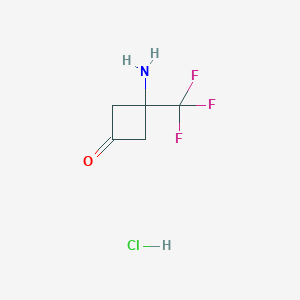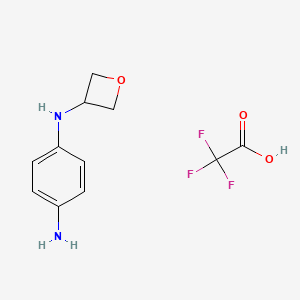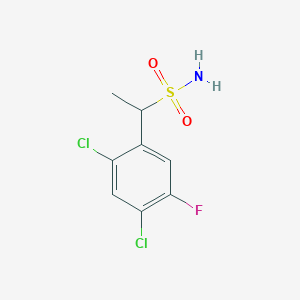![molecular formula C13H14N2O2 B13492689 1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
1-[Cbz(methyl)amino]cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is known for its unique structure, which includes a cyanocyclopropyl group and a carbamate ester. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-(1-cyanocyclopropyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate can form benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate oxide.
Reduction: The reduction can yield benzyl N-(1-cyanocyclopropyl)-N-methylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-(1-cyanocyclopropyl)carbamate
- N-(1-Cyanocyclopropyl)-N-methylcarbamate
- Benzyl carbamate
Uniqueness
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is unique due to the presence of both a cyanocyclopropyl group and a carbamate ester. This combination imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H14N2O2/c1-15(13(10-14)7-8-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clé InChI |
HWACMNPFMDYVQN-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OCC1=CC=CC=C1)C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


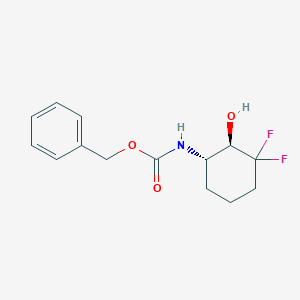

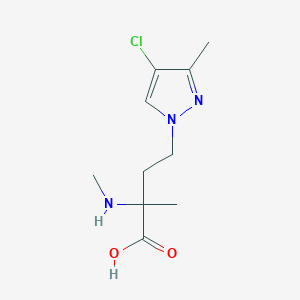
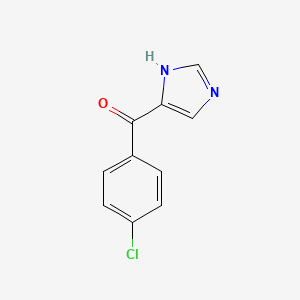

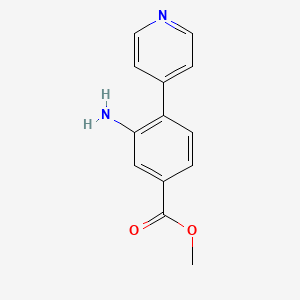
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
